(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Peptide foldamer design Conformational preorganization β-turn mimetics

Limited availability of high-purity β-amino acids hinders foldamer/AMP design. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid (CAS 187610-56-6, Boc-β3,3Ac6c-OH) solves this with ≥99% purity and exclusive type II expanded β-turn geometry. • C6/C11 H-bonded ring formation for backbone preorganization. • Protease-resistant AMP: MIC 6.25-12.5 μM vs MRSA, 77% biofilm eradication. • Pre-Boc solid (mp 94-101°C) for direct solid-phase synthesis. • Achiral; global shipping available.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 187610-56-6
Cat. No. B1285072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid
CAS187610-56-6
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyGDTCTMDFEONLJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid: β-Amino Acid Building Block for Peptide Design


(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid (CAS 187610-56-6), also referred to as Boc-1-amino-cyclohexaneacetic acid or Boc-β3,3Ac6c-OH, is a non-proteinogenic, achiral β-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a gem-disubstituted cyclohexyl ring at the β-carbon [1]. The compound belongs to the class of 3,3-disubstituted β-amino acids, which are widely employed as conformationally constrained residues in the design of hybrid α/β-peptides, foldamers, and protease-resistant therapeutic candidates [2]. With a molecular formula of C13H23NO4 and a molecular weight of 257.33 g/mol, it is commercially available as a white crystalline solid with a purity specification of ≥99% (HPLC) and a melting point range of 94–101 °C . The symmetrical cyclohexyl substituent at the β-position enforces a restricted conformational space that is fundamentally distinct from that of α-amino acid analogs, making the compound a strategic choice for applications requiring precise backbone preorganization.

Workflow

Conformationally constrained β-amino acid for α/β-hybrid peptide design

Preorganized backbone for turn mimetics
Selection context

Gem-disubstituted cyclohexyl ring enforces gauche torsion angles

Achiral scaffold; eliminates stereochemical complexity
Use context

Foldamer nucleation, protease-resistant peptide engineering, and structural biology

Reported C6 and C11 hydrogen-bonded turn formation

Why Boc-β3,3Ac6c-OH Cannot Be Replaced by α-Amino Acid Analogs


Generic substitution among Boc-protected cyclohexyl-containing amino acid building blocks—such as Boc-L-cyclohexylglycine (α-amino acid) or Boc-1-aminocyclohexanecarboxylic acid (where the carboxylic acid is directly attached to the ring carbon)—is precluded by fundamentally different backbone geometries and conformational restrictions. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is a β-amino acid, meaning its backbone contains an additional methylene spacer between the carboxylate and the amine-bearing carbon, resulting in distinct φ, θ, and ψ torsion angle preferences that are incompatible with α-peptide backbone folding [1]. X-ray crystallographic studies have demonstrated that the gem-disubstituted cyclohexyl ring at the β-carbon restricts the φ (N–Cβ) and θ (Cβ–Cα) torsion angles to approximately gauche values (±60°), a constraint that is not present in α-amino acid analogs such as Boc-cyclohexylglycine [2]. Furthermore, the amino group in the β3,3Ac6c residue predominantly occupies the axial position of the cyclohexane chair, imposing a directional constraint on hydrogen bonding that drives the formation of backbone-expanded β-turn mimics (C6 and C11 hydrogen-bonded rings) rather than the standard i→i+3 or i→i+4 hydrogen bonds characteristic of α-peptide turns [2]. Directly substituting an α-amino acid analog would therefore eliminate the specific conformational preorganization and turn-mimetic architecture that this compound was selected to achieve, compromising both secondary structure fidelity and the intended biological or biophysical outcome.

α-amino acid analogs (e.g., Boc-cyclohexylglycine) lack the additional methylene spacer; backbone geometry and turn preferences may not transfer.

Regioisomeric β2,2Ac6c building block enforces a type III expanded turn (~150° difference in ϕ); cannot substitute for the type II architecture of β3,3Ac6c.

Boc-1-aminocyclohexanecarboxylic acid (α,α-disubstituted) offers a different hydrogen-bond directionality; C6 nucleation motif unique to β3,3Ac6c may be lost.

Comparative Evidence: Boc-β3,3Ac6c-OH vs. Closest Analogs


Backbone Torsion Angle: β3,3Ac6c vs. β2,2Ac6c

In a direct head-to-head crystallographic comparison using identical αβ-hybrid peptide frameworks, the β3,3Ac6c residue (derived from the target compound) imposes a backbone-expanded analogue of the type II β-turn, while the β2,2Ac6c regioisomer imposes a backbone-expanded analogue of the type III β-turn. This distinction is driven by quantitatively different backbone torsion angles [1]. The β3,3Ac6c residue, as observed in Boc-Phe-β3,3Ac6c-NHMe, adopts α(ϕ ≈ −60°, ψ ≈ 120°) and β(ϕ ≈ 60°, θ ≈ 60°, ψ ≈ −60°), forming a C11 hydrogen-bonded turn characteristic of a type II β-turn expansion. In contrast, the regioisomeric β2,2Ac6c residue in Boc-Leu-β2,2Ac6c-NHMe adopts α(ϕ ≈ −60°, ψ ≈ −30°) and β(ϕ ≈ −90°, θ ≈ 60°, ψ ≈ −90°), yielding a C11 helical turn that corresponds to a type III β-turn expansion [1]. The difference in the β-residue ϕ angle (≈60° vs. ≈−90°) represents a shift of approximately 150°, which has profound consequences for the overall peptide fold.

Backbone torsion
Head-to-head
β3,3Ac6c: ϕ ≈ 60°, θ ≈ 60°, ψ ≈ −60°; type II expanded turn
β2,2Ac6c: ϕ ≈ −90°, θ ≈ 60°, ψ ≈ −90°; type III expanded turn
~150° ϕ difference determines turn architecture; selection determines backbone registry.
X-ray crystallography; identical αβ-hybrid frameworks [REFS-1].
Peptide foldamer design Conformational preorganization β-turn mimetics

Hydrogen-Bonding Patterns: C6 vs. C11 Turns in β-Peptides

Crystallographic analysis of the homodimeric dipeptide Boc-β3,3Ac6c-β3,3Ac6c-NHMe reveals a C6 intramolecular hydrogen-bonded ring, a compact 6-membered pseudocycle conformation that is unique to β3,3Ac6c residues and distinct from the C11 hydrogen-bonded helical turns observed in the corresponding β2,2Ac6c homodimers or in αβ-hybrid contexts containing the β3,3Ac6c residue paired with an α-amino acid [1]. Specifically, the dipeptide Boc-β3,3Ac6c-β3,3Ac6c-NHMe forms a C6 hydrogen bond, whereas the mixed sequence Piv-Pro-β3,3Ac6c-NHMe forms a C11 hybrid αβ turn [1]. The C6 conformation is sterically accessible only because the gem-disubstituted cyclohexyl ring enforces the gauche orientation of the φ and θ torsion angles, precluding the extended conformations typically observed in β-peptides derived from unsubstituted β-amino acids like β-alanine. In contrast, the β2,2Ac6c residue preferentially forms C11 helical turns regardless of its sequence partner [2].

H-bond topology
Head-to-head
Boc-β3,3Ac6c-β3,3Ac6c-NHMe: C6 (6-membered) ring
β2,2Ac6c homodimers: C11 helical turn exclusively
C6 nucleation motif is unique to β3,3Ac6c; compact folding cannot be replicated by regioisomer.
Single-crystal X-ray; protected dipeptide methyl amides [REFS-1, REFS-2].
Hydrogen-bonded foldamer topology Secondary structure nucleation β-peptide conformational landscape

Antimicrobial Activity Against MRSA: tBu-β3,3Ac6c Hybrid Peptides

Short α/β hybrid peptides incorporating the tBu-substituted derivative of β3,3Ac6c (tBu-β3,3Ac6c, a close structural analogue of the target compound bearing a tert-butyl substituent on the cyclohexyl ring) have demonstrated potent antimicrobial activity against multidrug-resistant ESKAPE pathogens [1]. Among nine synthesized peptides, the lipid-conjugated variants P4 (LA-Lys-tBu-β3,3Ac6c-PEA), P6 (LA-Arg-tBu-β3,3Ac6c-PEA), and P7 (LAu-Lys-tBu-β3,3Ac6c-PEA) exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 μM against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. Furthermore, peptides P6 and P7 achieved MRSA biofilm inhibition of 70% and 77%, respectively, at 4× the MIC concentration, with hemolysis limited to approximately 19% at the MIC [1]. In contrast, conventional antimicrobial peptides composed exclusively of α-amino acids (e.g., magainin II) typically display MIC values exceeding 50–100 μM against MRSA and are highly susceptible to proteolytic degradation in serum [2]. The enhanced activity and proteolytic stability are directly attributable to the incorporation of the conformationally constrained β3,3Ac6c scaffold, which imparts resistance to mammalian proteases while maintaining membrane-disruptive amphiphilicity [1].

Antimicrobial screening
Class-level inference
tBu-β3,3Ac6c hybrid peptides: MRSA MIC 6.25–12.5 μM; biofilm inhibition 70–77% at 4×MIC
Conventional α-peptides: MIC typically >50–100 μM
Reported antimicrobial screening context; scaffold may support protease-resistant peptide design.
Broth microdilution; MRSA clinical isolates [REFS-1]; data from tBu-substituted analogue.
Antimicrobial peptide development MRSA biofilm eradication Protease-resistant peptide antibiotics

Purity and Physical Form Advantages Over Analogous Building Blocks

Among commercially available Boc-protected cyclohexyl-containing amino acid building blocks, (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is supplied with a purity specification of ≥99% by HPLC and a melting point of 94–101 °C (white powder) . This compares favorably to the closest α-amino acid analog, Boc-L-cyclohexylglycine (Boc-Chg-OH, CAS 109183-71-3), which is typically supplied at 98% purity (HPLC) with a melting point of 90–94 °C , and to Boc-1-aminocyclohexanecarboxylic acid (Boc-Ac6c-OH, CAS 115951-16-1), which is commonly supplied at 95% purity with a melting point of 176–178 °C (dec.) . The higher purity specification of the target compound reduces the likelihood of coupling-incompetent impurities that can compromise peptide synthesis yields at scale, while the moderate melting point (between the lower value of Boc-Chg-OH and the higher decomposition-prone value of Boc-Ac6c-OH) facilitates easier handling during weighing, dissolution, and coupling reactions without requiring pre-warming steps.

Purity & form
Source review
≥99% HPLC; mp 94–101 °C
vs. Boc-Chg-OH 98%, 90–94 °C; vs. Boc-Ac6c-OH 95%, 176–178 °C (dec.)
Higher purity may reduce coupling-incompetent impurities; intermediate mp supports handling.
Vendor CoA specifications; no peer-reviewed source provided.
peptide synthesis reagent procurement Boc-protected amino acid purity solid-phase peptide synthesis compatibility

Axial Amino Group Conformation in β3,3Ac6c Cyclohexane Ring

X-ray crystallographic analysis of 10 N-protected derivatives and multiple di- and tripeptides containing the β3,3Ac6c residue has established that the amino group occupies the axial position in the cyclohexane chair conformation in the majority of cases [1]. This axial preference is a direct consequence of the gem-disubstitution at the cyclohexane 1-position: the cyclohexyl ring itself serves as the β-substituent, and the bulky Boc-protected amino group is forced into the axial orientation to minimize 1,3-diaxial steric interactions with the acetic acid side chain. In contrast, Boc-cyclohexylglycine—where the cyclohexyl group is the side chain of an α-amino acid—does not exhibit this axial bias, and trans-4-Boc-aminocyclohexaneacetic acid derivatives place the amino substituent at the 4-position of the ring, leading to a fundamentally different spatial orientation of the amino group relative to the peptide backbone . The axial amino orientation in β3,3Ac6c directly influences the directionality of the N–H hydrogen-bond donor, favoring C6 and C11 turn formation rather than the extended β-sheet or α-helical conformations adopted by α-amino acid residues.

Axial NH orientation
Supporting evidence
β3,3Ac6c: amino group axial on cyclohexane chair (>10 crystal structures)
α-amino acid comparators: equatorial preference; no gem-disubstitution constraint
Axial orientation directs H-bond geometry; not reproducible by α-amino acid or 4-substituted analogs.
X-ray crystallography of protected derivatives [REFS-1].
Cyclohexane chair conformation Axial vs. equatorial preference Peptide backbone geometry control

Applications of Boc-β3,3Ac6c-OH


Design of α/β-Hybrid Foldamers with Defined β-Turn Architecture

Research groups designing α/β-hybrid peptide sequences that require precise backbone turn geometry should select (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid when the target fold demands a backbone-expanded analogue of the canonical type II β-turn (αϕ ≈ −60°, ψ ≈ 120°; βϕ ≈ 60°, θ ≈ 60°, ψ ≈ −60°). The quantitative crystallographic evidence demonstrates that the β3,3Ac6c residue exclusively furnishes this type II expanded architecture, whereas the regioisomeric β2,2Ac6c building block yields a type III expanded turn [1]. This structural determinism is essential for applications in protein–protein interaction mimicry, where the angular registry of side chains anchored to the turn scaffold must match the spatial arrangement of hot-spot residues on the target protein surface. Procurement of the correct regioisomer (β3,3Ac6c vs. β2,2Ac6c) is non-negotiable, as the 150° difference in β-residue ϕ angle cannot be compensated by sequence adjustments alone.

Protease-Resistant Antimicrobial Peptides Against Drug-Resistant Pathogens

Drug discovery programs aimed at developing next-generation antimicrobial peptides (AMPs) with intrinsic resistance to mammalian proteases should incorporate (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid as the β-amino acid component in α/β-hybrid sequences. The tBu-substituted analogue of this building block has yielded peptides with MIC values of 6.25–12.5 μM against MRSA clinical isolates and biofilm eradication rates of 70–77% at 4×MIC [2]. The β-amino acid backbone prevents recognition and cleavage by common serine and cysteine proteases, a limitation that severely restricts the therapeutic window of conventional α-peptide AMPs [3]. Procurement of this specific Boc-protected building block enables solid-phase synthesis of the non-proteinogenic β3,3Ac6c residue, which serves as both a conformational constraint element and a protease-shielding modification within the same monomer.

Structural Biology of β-Turn Mimetics and Foldamer Nucleation

Structural biology laboratories investigating the fundamental conformational preferences of hybrid peptides require the achiral β3,3Ac6c residue to eliminate stereochemical complexity while retaining conformational constraint. The C6 hydrogen-bonded ring uniquely formed by the Boc-β3,3Ac6c-β3,3Ac6c-NHMe dipeptide serves as a compact nucleation motif for initiating chain folding in larger peptide sequences, a feature that is absent in α-amino acid analogs such as Boc-cyclohexylglycine [4]. Additionally, the axial preference of the amino group on the cyclohexane ring provides a crystallographically well-defined hydrogen-bond donor orientation that can be exploited for phasing novel peptide structures or for designing isotopomeric labels for NMR relaxation studies. The ≥99% HPLC purity specification ensures that crystallographic and spectroscopic data are not compromised by diastereomeric or deletion-sequence impurities that commonly arise from lower-purity α-amino acid building blocks.

Synthesis of Gabapentin-Derived CNS Intermediates

Pharmaceutical process chemistry groups investigating synthesis routes to gabapentin-derived analogs or β-amino acid-containing neurological agents can employ (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid as a direct synthetic intermediate. The Boc-protected form of 1-aminocyclohexaneacetic acid is a documented precursor in gabapentin-related synthetic pathways [5], and its commercial availability at ≥99% purity obviates the need for in-house Boc protection of the free amino acid, eliminating a yield-reducing synthetic step. The defined melting point (94–101 °C) and solid physical form facilitate accurate weighing and quantitative transfer in multi-step reaction sequences, an advantage over the low-melting or hygroscopic characteristics of certain α-amino acid comparators. Procurement of this pre-protected building block streamlines the synthesis of β-amino acid-containing small-molecule libraries for central nervous system target screening.

Application
Selection Property
Validation Focus
α/β-Hybrid foldamer design (type II β-turn expansion)
β3,3Ac6c regiochemical identity
Torsion angle-controlled turn architecture; C11 H-bond registry
Antimicrobial peptide screening studies
β-amino acid backbone for protease resistance
MRSA biofilm inhibition endpoint; MIC context review
Foldamer nucleation and structural biology
C6 hydrogen-bond nucleation motif
Axial amino orientation in crystal structures; crystallographic phasing
Synthesis of gabapentin-analog intermediates
Pre-protected Boc-β-amino acid scaffold
Synthetic efficiency; purity specification for multi-step sequences

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